1,4-Naphthalenedione, 7-ethoxy-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with additional ethoxy and hydroxy substituents at the 7 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in redox reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to generate reactive oxygen species.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species such as superoxide anions and hydrogen peroxide. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to interact with cellular thiols and disrupt redox homeostasis further contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-: Known for its use in traditional medicine and as a dye.
2-Methyl-1,4-naphthalenedione (Menadione): A synthetic form of vitamin K with anticoagulant properties.
2-Bromo-1,4-naphthalenedione: Exhibits strong antimicrobial activity.
Uniqueness
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is unique due to the presence of both ethoxy and hydroxy groups, which enhance its solubility and reactivity
Properties
CAS No. |
58472-31-4 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
7-ethoxy-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-7-3-4-8-9(5-7)12(15)11(14)6-10(8)13/h3-6,13H,2H2,1H3 |
InChI Key |
UJTRHNANWJGQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.